molecular formula C12H17NO2 B3223912 Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- CAS No. 1226213-09-7

Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-

Cat. No.: B3223912
CAS No.: 1226213-09-7
M. Wt: 207.27 g/mol
InChI Key: VDXXDEUJMOZAFE-UHFFFAOYSA-N
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Description

Conceptual Significance of Cyclopropane-Containing Amine Scaffolds in Modern Chemical Research

Cyclopropane-containing amine scaffolds are of considerable conceptual significance in modern chemical research due to the unique combination of physical and chemical properties conferred by the cyclopropane (B1198618) ring. researchgate.net The three-membered ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. longdom.org This inherent ring strain endows these molecules with high reactivity, making them versatile intermediates for the synthesis of more complex molecular architectures. researchgate.net The cyclopropane unit is often considered a "pseudosaturated" system, exhibiting some properties of a carbon-carbon double bond, which allows it to participate in a variety of ring-opening reactions. researchgate.net

When combined with an amine functional group, the resulting cyclopropanemethanamine scaffold becomes a valuable building block in medicinal chemistry and materials science. longdom.org The amine group provides basicity and a site for nucleophilic attack, enabling a wide range of chemical transformations. longdom.org Furthermore, the rigid structure of the cyclopropane ring can be used to lock conformations of molecules, which is a crucial aspect in the design of biologically active compounds with high receptor selectivity. nih.gov The introduction of a cyclopropane ring into a molecule can also enhance its metabolic stability and improve its pharmacokinetic profile by acting as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. nih.gov Consequently, these scaffolds are prevalent in a number of natural products and pharmacologically active compounds, demonstrating antibacterial, antifungal, antiviral, and antidepressant activities. researchgate.netnih.gov

Historical Context of Cyclopropanemethanamine Synthesis and Transformative Utility

The synthesis of cyclopropane-containing compounds has a rich history, with early methods often relying on intramolecular cyclization reactions. The development of stereoselective methods for cyclopropanation has been a significant area of research, enabling the controlled synthesis of specific stereoisomers. researchgate.net Key advancements in the synthesis of cyclopropanemethanamines have included the use of carbene or carbenoid additions to alkenes, as well as rearrangement reactions. researchgate.net One notable method is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ester with a sulfonium (B1226848) ylide to form the cyclopropane ring. mdpi.comnih.gov

A common synthetic route to cyclopropanemethanamines involves the Curtius rearrangement of a cyclopropanecarboxylic acid. beilstein-journals.org This transformation allows for the conversion of the carboxylic acid to an isocyanate, which can then be trapped with an alcohol to form a carbamate (B1207046). Subsequent deprotection of the carbamate yields the desired primary amine. beilstein-journals.orgresearchgate.net This method has proven to be robust and applicable to a variety of substituted cyclopropane systems. The utility of cyclopropanemethanamines as synthetic intermediates is well-established, with applications in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds. researchgate.net

Strategic Positioning of 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine within Contemporary Organic Chemistry

Within the broader class of cyclopropane-containing amines, 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine holds a strategic position, particularly in the field of medicinal chemistry. The 2,5-dimethoxyphenyl substituent is a key pharmacophore in a number of psychoactive compounds, and its incorporation into a rigid cyclopropanemethanamine scaffold allows for the exploration of structure-activity relationships with high precision. beilstein-journals.org The synthesis of this specific molecule can be envisioned through a multi-step sequence starting from 2,5-dimethoxybenzaldehyde (B135726).

A plausible synthetic pathway begins with the Knoevenagel or a similar condensation of 2,5-dimethoxybenzaldehyde with an appropriate active methylene (B1212753) compound to form a substituted cinnamic acid derivative. beilstein-journals.orgsciencemadness.org This is followed by a cyclopropanation reaction to construct the three-membered ring. mdpi.combeilstein-journals.org The resulting cyclopropanecarboxylic acid can then be converted to the target amine via the aforementioned Curtius rearrangement. beilstein-journals.orgresearchgate.net This synthetic strategy highlights the modularity of organic synthesis, where well-established reactions can be combined to create novel and potentially valuable molecules. The 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine scaffold serves as a key intermediate for the synthesis of more complex molecules with potential applications as pharmacological probes for studying the central nervous system. nih.govbeilstein-journals.org

Data Tables

Table 1: Key Synthetic Intermediates for 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine

Intermediate CompoundMolecular FormulaRole in Synthesis
2,5-DimethoxybenzaldehydeC₉H₁₀O₃Starting material for the phenyl component.
2,5-Dimethoxyphenyl Cinnamic EsterC₁₈H₁₈O₄Precursor for cyclopropanation. beilstein-journals.org
2-(2,5-Dimethoxyphenyl)cyclopropanecarboxylic AcidC₁₂H₁₄O₄Key intermediate for the Curtius rearrangement. beilstein-journals.org
2-(2,5-Dimethoxyphenyl)cyclopropyl IsocyanateC₁₂H₁₃NO₃Intermediate in the Curtius rearrangement. beilstein-journals.org
BOC-protected 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamineC₁₇H₂₅NO₄Protected amine, final precursor before deprotection. beilstein-journals.org

Table 2: Overview of Synthetic Reactions

ReactionDescriptionStarting MaterialProduct
CondensationFormation of a carbon-carbon double bond to create the cinnamic ester backbone. beilstein-journals.org2,5-Dimethoxybenzaldehyde2,5-Dimethoxyphenyl Cinnamic Ester
CyclopropanationAddition of a methylene group across the double bond to form the cyclopropane ring. mdpi.combeilstein-journals.org2,5-Dimethoxyphenyl Cinnamic Ester2-(2,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid Ester
HydrolysisConversion of the ester to a carboxylic acid. beilstein-journals.org2-(2,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid Ester2-(2,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid
Curtius RearrangementConversion of the carboxylic acid to an isocyanate, followed by trapping with t-butanol. beilstein-journals.org2-(2,5-Dimethoxyphenyl)cyclopropanecarboxylic AcidBOC-protected 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine
DeprotectionRemoval of the BOC protecting group to yield the final amine. beilstein-journals.orgBOC-protected 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2,5-dimethoxyphenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-9-3-4-12(15-2)11(6-9)10-5-8(10)7-13/h3-4,6,8,10H,5,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXXDEUJMOZAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Cyclopropanemethanamine, 2 2,5 Dimethoxyphenyl and Its Precursors

Detailed Reaction Pathways in Cyclopropane (B1198618) Ring Formation

The formation of the 2-(2,5-dimethoxyphenyl)cyclopropane core is a critical step in the synthesis of the target compound. A plausible and commonly employed route begins with a precursor such as 2,5-dimethoxycinnamic acid or its corresponding ester. The cyclopropanation of this α,β-unsaturated system can be achieved through several methods, with carbene or carbenoid additions being the most prevalent.

One of the most well-established methods for cyclopropanation is the Simmons-Smith reaction . This reaction utilizes a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. The reaction is believed to proceed through a concerted, "butterfly" transition state where the zinc atom coordinates to the double bond, facilitating the transfer of the methylene (B1212753) group. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For a trans-cinnamic ester precursor, this would lead to a trans-substituted cyclopropane.

Table 1: Key Cyclopropanation Reactions and their Mechanistic Features

Reaction NameReagent(s)Key Intermediate/Transition StateMechanistic Characteristics
Simmons-Smith ReactionCH₂I₂/Zn-Cu"Butterfly" transition state involving a zinc carbenoidConcerted methylene transfer, stereospecific (retention of alkene geometry).
Palladium-Catalyzed CyclopropanationCH₂N₂/Pd(OAc)₂PalladacyclobutaneFormation of a palladium-carbene complex, followed by cycloaddition with the alkene and reductive elimination.
Corey-Chaykovsky Reaction(CH₃)₃S(O)I/NaHSulfur ylideNucleophilic attack of the ylide on the β-carbon of the α,β-unsaturated system, followed by intramolecular displacement.

Alternatively, palladium-catalyzed cyclopropanation using diazomethane (B1218177) (CH₂N₂) offers another pathway. The mechanism is thought to involve the formation of a palladium-carbene complex, which then reacts with the alkene. One proposed pathway involves the formation of a palladacyclobutane intermediate, which subsequently undergoes reductive elimination to yield the cyclopropane ring and regenerate the palladium catalyst.

The Corey-Chaykovsky reaction , employing a sulfur ylide like dimethylsulfoxonium methylide, can also be used to cyclopropanate α,β-unsaturated carbonyl compounds. This reaction proceeds via a nucleophilic conjugate addition of the ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Stereochemical Progression and Diastereoselectivity in Synthetic Steps

The stereochemistry of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- is a critical aspect of its synthesis. The relative orientation of the 2,5-dimethoxyphenyl group and the methanamine substituent on the cyclopropane ring (cis or trans) is determined during the cyclopropanation and subsequent functional group manipulations.

As mentioned, the Simmons-Smith reaction is stereospecific, meaning the geometry of the starting alkene dictates the stereochemistry of the resulting cyclopropane. Starting with a (E)-2,5-dimethoxycinnamate, the resulting 2-(2,5-dimethoxyphenyl)cyclopropanecarboxylate will have the aryl and ester groups in a trans configuration.

The introduction of the amine functionality often proceeds via a Curtius rearrangement of a corresponding acyl azide (B81097), which is derived from the cyclopropanecarboxylic acid. A key feature of the Curtius rearrangement is that it proceeds with complete retention of stereochemistry at the migrating carbon. nih.govnih.gov This means that the stereochemical integrity of the cyclopropane ring is preserved during the conversion of the carboxylic acid to the amine. Therefore, a trans-cyclopropanecarboxylic acid will yield a trans-cyclopropylamine.

Methods for achieving stereodivergent synthesis, allowing access to both cis and trans isomers, have been developed for related arylcyclopropylamines. nih.gov This can be achieved, for example, by controlling the reaction conditions of a Suzuki-Miyaura coupling in the final steps of the synthesis. nih.gov

Kinetic and Thermodynamic Aspects of Amine Introduction and Aromatic Functionalization

The principles of kinetic and thermodynamic control can influence the product distribution in various steps of the synthesis. wikipedia.orgyoutube.compressbooks.publibretexts.org In the context of cyclopropanation, the formation of different diastereomers can be subject to these controls. The kinetically favored product is the one that is formed fastest (lower activation energy), while the thermodynamically favored product is the most stable one. wikipedia.orgyoutube.compressbooks.publibretexts.org Reaction temperature is a key variable in determining the outcome; lower temperatures often favor the kinetic product, while higher temperatures allow for equilibration and favor the thermodynamic product. wikipedia.orgyoutube.compressbooks.publibretexts.org

The introduction of the amine group via the Curtius rearrangement is generally considered to be under kinetic control, as the rearrangement is typically irreversible. The concerted nature of the migration of the cyclopropyl (B3062369) group and the expulsion of nitrogen gas leads to the isocyanate intermediate without the opportunity for equilibration. wikipedia.org

Functionalization of the aromatic ring, if performed, is governed by the directing effects of the existing substituents. The 2,5-dimethoxy groups are ortho, para-directing and activating. Any electrophilic aromatic substitution would likely occur at the 4- or 6-positions. The kinetics of such reactions would be influenced by the steric hindrance imposed by the adjacent cyclopropylmethanamine group.

Elucidation of Intermediates in Catalytic Cycles and Non-Catalytic Transformations

The identification and characterization of reaction intermediates are crucial for a complete mechanistic understanding. In the context of palladium-catalyzed cyclopropanation, the key intermediates are believed to be palladium-carbene complexes and palladacyclobutanes . researchgate.net These species are often highly reactive and present in low concentrations, making their isolation and characterization challenging. Spectroscopic techniques and computational studies are often employed to gain insights into their structure and role in the catalytic cycle.

In the Simmons-Smith reaction, the active species is the zinc carbenoid , (iodomethyl)zinc iodide. While often represented as a monomer, computational studies suggest that it can exist as dimers or tetramers in solution. nih.gov The reaction is thought to proceed without the formation of a free carbene.

The Curtius rearrangement proceeds through a well-defined sequence of non-catalytic intermediates. The carboxylic acid is first converted to an acyl chloride or activated ester, which then reacts with an azide source (e.g., sodium azide) to form an acyl azide . illinoisstate.eduorganic-chemistry.org Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgillinoisstate.eduorganic-chemistry.org This isocyanate can then be trapped with a nucleophile. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed, which proceeds through an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the amine. organic-chemistry.org

Table 2: Key Intermediates in the Synthesis of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-

Reaction StepKey Intermediate(s)Method of Elucidation
Palladium-Catalyzed CyclopropanationPalladium-carbene complex, PalladacyclobutaneSpectroscopic studies, Computational modeling researchgate.net
Simmons-Smith ReactionZinc carbenoid (monomer, dimer, tetramer)Computational studies nih.gov
Curtius RearrangementAcyl chloride, Acyl azide, Isocyanate, Carbamic acidIsolation and characterization of stable intermediates (acyl azide, isocyanate), Mechanistic studies of decomposition pathways. illinoisstate.eduorganic-chemistry.org

Comparative Reactivity of Different Substituents on the Cyclopropane and Aryl Moieties

The electronic nature of the substituents on both the cyclopropane ring and the aryl moiety can significantly influence the reactivity of the molecule. The 2,5-dimethoxy groups on the phenyl ring are electron-donating through resonance. This increased electron density on the aromatic ring can affect its reactivity in, for example, electrophilic aromatic substitution reactions.

Studies on related 2-aryl-2-fluorocyclopropylamines have shown that the electronic properties of aryl substituents have a pronounced effect on their biological activity and physicochemical properties such as pKa. nih.gov Electron-withdrawing groups on the phenyl ring were found to improve the efficiency of inhibition of certain enzymes, while electron-donating groups enhanced the inhibition of others. nih.gov These effects are attributed to changes in the electronic distribution within the molecule, which can affect binding affinities and the reactivity of the amine group. nih.gov

The presence of substituents on the cyclopropane ring itself can also impact its stability and reactivity. The strained nature of the three-membered ring makes it susceptible to ring-opening reactions under certain conditions. The electronic properties of the substituents can either stabilize or destabilize the ring. For instance, electron-withdrawing groups can make the cyclopropane ring more susceptible to nucleophilic attack.

Structural Analysis and Conformational Studies of Cyclopropanemethanamine, 2 2,5 Dimethoxyphenyl and Its Stereoisomers

Advanced Spectroscopic Characterization (e.g., Two-Dimensional NMR, Chiral HPLC, Vibrational Circular Dichroism)

Advanced spectroscopic methods are indispensable for confirming the constitution, configuration, and purity of the stereoisomers of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

While one-dimensional ¹H and ¹³C NMR provide primary structural information, 2D NMR techniques are essential for the unambiguous assignment of all signals, particularly for complex spin systems like the cyclopropane (B1198618) ring.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would be used to establish proton-proton coupling networks. Key correlations would be expected between the benzylic proton (H-2 of the cyclopropane ring), the adjacent cyclopropyl (B3062369) protons (H-1 and H-3), and the methylene (B1212753) protons of the aminomethyl group. This allows for the definitive assignment of protons within the strained three-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would be used to assign each carbon atom in the molecule by linking it to its attached proton(s), such as the carbons of the cyclopropane ring, the aminomethyl group, the methoxy (B1213986) groups, and the aromatic ring.

Interactive Table: Predicted NMR Assignments for 2-(2,5-Dimethoxyphenyl)-cyclopropanemethanamine
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
Cyclopropyl H-1, H-30.8 - 1.5 (m)15 - 25COSY: H-2, CH₂NH₂; HMBC: C-2, C-1', CH₂NH₂
Cyclopropyl H-21.8 - 2.4 (m)25 - 35COSY: H-1, H-3; HMBC: C-1', C-2', C-6'
CH₂NH₂2.5 - 3.0 (m)40 - 50COSY: H-1; HMBC: C-1, C-3
OCH₃3.75 (s), 3.80 (s)55 - 57HMBC: C-2', C-5'
Aromatic H6.7 - 6.9 (m)111 - 118COSY: Other aromatic H; HMBC: Aromatic C
Aromatic C (quaternary)-125 - 154HMBC: Aromatic H, OCH₃ protons, H-2

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold-standard technique for the analytical and preparative separation of enantiomers. The separation of the stereoisomers of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- would involve a two-step consideration: separation of the cis and trans diastereomers, followed by the resolution of the enantiomers for each diastereomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose carbamates (e.g., Chiralpak® or Chiralcel® series), are highly effective for resolving a wide range of chiral amines. nih.govresearchgate.net A typical approach would involve screening various CSPs with different mobile phase compositions (normal-phase, polar-organic, or reversed-phase) to achieve optimal separation. nih.gov

Interactive Table: Illustrative Chiral HPLC Separation Parameters
ParameterCondition
ColumnChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 280 nm
Expected Elution OrderBased on differential interaction with the CSP; enantiomers would have distinct retention times.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net It is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution without the need for crystallization. nih.govsemanticscholar.org The experimental VCD spectrum of a purified enantiomer would be compared to the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory) for a known configuration (R or S). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. researchgate.net VCD is particularly sensitive to the conformational arrangement of the molecule, providing insights that are complementary to other techniques. semanticscholar.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration and three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of an enantiomerically pure sample is required. Often, the free amine is converted to a salt (e.g., hydrochloride or tartrate) to improve crystallinity.

The diffraction experiment involves irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams. For chiral molecules crystallizing in non-centrosymmetric space groups, the anomalous dispersion effect can be used to determine the absolute configuration. The Flack parameter is calculated from the diffraction data; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute stereochemistry of the molecule. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred solid-state conformation.

Interactive Table: Hypothetical Crystallographic Data
ParameterValue
Chemical FormulaC₁₂H₁₇NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (non-centrosymmetric)
a, b, c (Å)8.1, 10.5, 14.2
α, β, γ (°)90, 90, 90
Volume (ų)1211.5
Z (molecules/unit cell)4
Flack Parameter0.05(3)

Conformational Dynamics of the Cyclopropylamine (B47189) Ring and Aromatic Substituent

The biological activity of flexible molecules is often governed by their conformational preferences. For Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-, two primary conformational motions are of interest: the orientation of the aromatic ring relative to the cyclopropane ring and the rotation around the C1-C(methylene) bond.

Computational studies and experimental data on related 2-phenylcyclopropylamines suggest that the most stable conformation involves the phenyl ring bisecting the cyclopropane ring. In this arrangement, the plane of the aromatic ring is roughly perpendicular to the plane of the cyclopropane ring, minimizing steric repulsion between the ortho-substituent (a methoxy group in this case) and the cyclopropyl protons.

The rotation of the aminomethyl group is also a key dynamic feature. The orientation of the lone pair on the nitrogen atom relative to the cyclopropane ring can influence the molecule's basicity and interaction with biological targets. The presence of the bulky 2,5-dimethoxyphenyl substituent will likely create specific low-energy rotamers for the aminomethyl group to avoid steric clashes.

Intermolecular Interactions and Self-Assembly Tendencies in Crystalline Structures

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions, leading to the formation of a stable crystal lattice. The functional groups present in Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- allow for a variety of such interactions. mdpi.com

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor and can also act as an acceptor. In a crystal structure, it is expected to form robust N-H···N hydrogen bonds with neighboring amine groups, creating chains or dimers. Alternatively, it could form N-H···O bonds with the oxygen atoms of the methoxy groups, which act as hydrogen bond acceptors. nih.gov

π-π Stacking: The electron-rich 2,5-dimethoxyphenyl ring can participate in π-π stacking interactions. These interactions, which can be in a face-to-face or offset arrangement, contribute significantly to the stabilization of the crystal packing.

C-H···π Interactions: The C-H bonds of the cyclopropane ring or the methoxy groups can act as weak hydrogen bond donors, interacting with the face of the aromatic ring of an adjacent molecule.

The interplay of these directional (hydrogen bonds, π-stacking) and non-directional (van der Waals) forces dictates the final supramolecular assembly and the macroscopic properties of the crystalline material. nih.gov

Interactive Table: Potential Intermolecular Interactions
Interaction TypeDonorAcceptor
Strong Hydrogen BondAmine (N-H)Amine (N), Methoxy (O)
π-π StackingAromatic Ring (π-system)Aromatic Ring (π-system)
C-H···π InteractionCyclopropyl (C-H), Methoxy (C-H)Aromatic Ring (π-system)
Weak Hydrogen BondAromatic (C-H)Methoxy (O)

Theoretical and Computational Chemistry of Cyclopropanemethanamine, 2 2,5 Dimethoxyphenyl

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's bonding, orbital energies, and charge distribution.

The molecular geometry of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- can be optimized to find its most stable conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, the strained cyclopropane (B1198618) ring is a critical feature, and calculations can precisely determine its geometry and the effect of the substituent groups on it.

Analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-, the MEP would likely show negative potential around the oxygen atoms of the dimethoxy groups and the nitrogen atom of the amine, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Table 1: Calculated Geometric Parameters for a Cyclopropane Derivative

Parameter Value
C-C (ring) bond length ~1.51 Å
C-H bond length ~1.09 Å
C-N bond length ~1.47 Å
C-O bond length ~1.37 Å
C-C-C (ring) bond angle ~60°

Note: These are typical values for related structures and would be precisely determined for the target molecule through specific calculations.

Density Functional Theory (DFT) Applications for Prediction of Spectroscopic Properties and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of the size of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-.

One of the key applications of DFT is the prediction of spectroscopic properties. By calculating the vibrational frequencies of the molecule, it is possible to simulate its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to different functional groups. For example, the characteristic stretching frequencies of the N-H bond in the amine group, the C-O bonds in the methoxy (B1213986) groups, and the C-H bonds of the cyclopropane ring can all be predicted.

DFT is also employed to calculate reaction energetics, providing insights into the thermodynamics of chemical reactions involving Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy and Gibbs free energy of a reaction. This information is crucial for predicting the feasibility and spontaneity of a chemical process.

Ab Initio and Semiempirical Methods for Conformational Analysis and Energy Landscapes

The flexibility of the side chain in Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- allows for multiple possible conformations. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energy calculations for different conformations. By systematically rotating the rotatable bonds in the molecule and calculating the energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states between them.

Semiempirical methods, which use some experimental data to simplify the calculations, offer a faster but less accurate alternative to ab initio methods. These methods are particularly useful for exploring the conformational space of large molecules or for performing preliminary scans before more accurate calculations are undertaken. The conformational landscape of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- would reveal the preferred orientations of the 2,5-dimethoxyphenyl group relative to the cyclopropane ring and the conformation of the methanamine side chain. A study on cyclopropyl (B3062369) methyl ketone, for instance, used ab initio methods to determine that the s-cis conformation is the most stable. uwlax.edu

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how their positions and velocities change.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-, this could involve studying its synthesis, degradation, or reactions with other molecules.

By calculating the potential energy surface for a reaction, it is possible to identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics and for designing catalysts that can lower the activation energy. Computational studies on the pyrolysis of cyclopropylamine (B47189) have, for example, characterized the intermediates and transition states involved in its gas-phase reactions. tandfonline.comtandfonline.com

In Silico Design Principles for Targeted Cyclopropanemethanamine Derivatives

The insights gained from computational studies can be used to design new derivatives of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- with specific desired properties. This process, known as in silico design, allows for the virtual screening of a large number of potential molecules before they are synthesized in the lab, saving time and resources.

For example, by understanding the structure-activity relationship (SAR) of related phenethylamine derivatives, it is possible to predict how modifications to the structure of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- will affect its biological activity. nih.gov Computational docking studies can be used to predict how these derivatives will bind to a specific biological target, such as a receptor or enzyme. By systematically modifying the functional groups on the molecule (e.g., changing the substituents on the phenyl ring, altering the length of the side chain), it is possible to optimize its binding affinity and selectivity. This rational design approach is a cornerstone of modern drug discovery and materials science.

Table 2: Compound Names Mentioned

Compound Name
Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-
Cyclopropylamine

Derivatization and Transformative Chemistry of Cyclopropanemethanamine, 2 2,5 Dimethoxyphenyl

Chemical Transformations at the Primary Amine Moiety (e.g., Amidation, Alkylation, Arylation)

The primary amine group in Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- serves as a versatile handle for a variety of chemical transformations, including amidation, alkylation, and arylation. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Amidation: The primary amine readily undergoes acylation with a variety of acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. The reactivity of the amine is influenced by the steric bulk of the adjacent cyclopropyl (B3062369) and 2,5-dimethoxyphenyl groups. Standard amide bond-forming conditions are generally applicable. For instance, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-benzoyl derivative.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often the preferred method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the primary amine and an aryl halide or triflate. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the specific arylating agent used.

TransformationReagents and ConditionsProduct Type
AmidationAcid chloride/anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane)N-acyl-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine
Alkylation (Reductive Amination)Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., dichloroethane)N-alkyl-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine
Arylation (Buchwald-Hartwig)Aryl halide/triflate, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), solvent (e.g., toluene)N-aryl-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

Modifications of the 2,5-Dimethoxyphenyl Group and Structure-Reactivity Correlations

The 2,5-dimethoxyphenyl group is susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the two activating methoxy (B1213986) groups. The methoxy groups are ortho-, para-directing. In this specific substitution pattern, the positions ortho to one methoxy group are meta to the other, and the position para to one is ortho to the other. The most activated positions for electrophilic attack are C4 and C6, which are para and ortho to the C2-methoxy group and ortho and para to the C5-methoxy group, respectively. The cyclopropanemethanamine substituent, being a weakly activating group, will also influence the regioselectivity.

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The reaction is expected to proceed at the most electron-rich positions of the benzene (B151609) ring.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions. The nitro group is expected to be introduced at the positions activated by the methoxy groups.

Formylation: Formylation of the aromatic ring can be achieved through various methods, such as the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine). These reactions introduce a formyl group onto the aromatic ring, which can serve as a precursor for further functionalization.

The electronic nature of the substituents on the 2,5-dimethoxyphenyl ring can significantly impact the reactivity of the entire molecule. Electron-withdrawing groups will decrease the electron density of the aromatic ring, making it less susceptible to further electrophilic substitution and potentially influencing the basicity of the primary amine. Conversely, electron-donating groups will increase the electron density, enhancing the reactivity of the aromatic ring.

ReactionReagent(s)Expected Major Product(s)
BrominationN-Bromosuccinimide (NBS), CCl₄4-Bromo-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine and/or 6-Bromo-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine
NitrationHNO₃, H₂SO₄4-Nitro-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine and/or 6-Nitro-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine
Formylation (Vilsmeier-Haack)POCl₃, DMF4-Formyl-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine and/or 6-Formyl-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

Ring-Opening Reactions of the Cyclopropane (B1198618) System (if applicable to novel synthetic routes or mechanistic studies)

The cyclopropane ring in 2-aryl-cyclopropanemethanamine derivatives is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain. These reactions can proceed through different mechanisms, including acid-catalyzed, thermal, and radical pathways, leading to a variety of products.

Acid-Catalyzed Ring-Opening: In the presence of strong acids or Lewis acids, the cyclopropane ring can undergo cleavage. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation intermediate. For an aryl-substituted cyclopropane, the benzylic C-C bond is often cleaved due to the stabilization of the positive charge by the aromatic ring. The presence of the electron-donating 2,5-dimethoxyphenyl group would further stabilize a benzylic carbocation. The primary amine can also be protonated under acidic conditions, which might influence the reaction pathway.

Thermal Ring-Opening: Thermally induced ring-opening of cyclopropanes is also possible, often proceeding through a diradical mechanism. The stability of the resulting radicals dictates the bond that is cleaved. In the case of 2-aryl-cyclopropanemethanamine, homolytic cleavage of the benzylic C-C bond would lead to a stable benzylic radical.

Radical-Mediated Ring-Opening: The cyclopropane ring can also be opened by radical initiators. This process typically involves the formation of a cyclopropylcarbinyl radical, which can rearrange to a homoallylic radical.

These ring-opening reactions can provide access to linear alkylamine derivatives with defined stereochemistry if the starting material is enantiomerically pure. Such transformations are valuable in synthetic organic chemistry for the construction of complex acyclic molecules.

Utilization as a Chiral Building Block in Asymmetric Synthesis

Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- possesses a stereocenter at the C2 position of the cyclopropane ring. If resolved into its individual enantiomers, it can serve as a valuable chiral building block in asymmetric synthesis. The enantiopure amine can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral molecules.

As a Chiral Auxiliary: The enantiomerically pure amine can be temporarily incorporated into an achiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and potentially recycled. For example, it could be used to form chiral amides or imines, which then undergo diastereoselective reactions.

As a Chiral Starting Material: The optically active amine can be used as a precursor for the synthesis of a wide range of enantiomerically pure compounds. The primary amine can be transformed into various other functional groups, and the 2-(2,5-dimethoxyphenyl)cyclopropyl moiety can be retained as a key structural element in the final product. The unique conformational constraints of the cyclopropane ring can impart specific biological activities to the target molecules.

The synthesis of enantiomerically pure 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine can be achieved through asymmetric synthesis or by resolution of the racemic mixture. Asymmetric cyclopropanation reactions are a powerful tool for establishing the stereochemistry of the cyclopropane ring. Alternatively, classical resolution using a chiral resolving agent, such as a chiral carboxylic acid, can be employed to separate the enantiomers of the racemic amine or a suitable precursor.

ApplicationDescription
Chiral AuxiliaryTemporary incorporation into an achiral substrate to control the stereoselectivity of a reaction.
Chiral Building BlockUse as a starting material for the synthesis of enantiomerically pure target molecules.
Asymmetric SynthesisEnantioselective synthesis of the target compound to obtain a single enantiomer.
Chiral ResolutionSeparation of the enantiomers of the racemic mixture using a chiral resolving agent.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Synthon for the Construction of Complex Molecular Architectures

The 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine scaffold serves as a valuable starting point, or synthon, for the creation of more complex molecular structures, particularly those designed to interact with biological systems. Research has demonstrated a strategic approach to its use, where the core structure is methodically elaborated to produce targeted analogs.

A notable synthetic strategy involves the preparation of halogenated derivatives, such as trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine. beilstein-journals.org The synthesis of these complex molecules originates from a corresponding cinnamic ester, highlighting a key synthetic pathway. beilstein-journals.org This process involves the initial preparation of 2-(2,5-dimethoxyphenyl)cyclopropanecarboxylic acid methyl ester. beilstein-journals.org Subsequent halogenation, through methods like iodination using iodine and silver nitrate (B79036) or bromination with a bromine-dioxane complex, introduces functionality at the 4-position of the phenyl ring. beilstein-journals.org The carboxylic acid is then converted to the final amine, often through a process like the Weinstock modification to form an isocyanate followed by hydrolysis. beilstein-journals.org

This synthetic versatility allows for the systematic modification of the phenyl ring, enabling the exploration of structure-activity relationships. The cyclopropylamine (B47189) moiety, a conformationally restricted bioisostere of an ethylamine (B1201723) side chain, is a key feature of these molecular architectures. beilstein-journals.org The synthesis can also be adapted to produce specific stereoisomers, which is crucial for applications in neuropharmacology where enantiomers can exhibit significantly different biological activities. For instance, the resolution of racemic mixtures can be achieved by fractional crystallization of diastereomeric salts, such as those formed with O,O-dibenzoyltartaric acid. nih.gov

Integration into Novel Scaffolds for Chemical Probe Development

The primary application of the 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine scaffold has been in the development of chemical probes for neuroscience research. beilstein-journals.org These probes are instrumental in studying the structure and function of receptors in the brain, particularly the serotonin (B10506) (5-HT) receptor family. beilstein-journals.org

Derivatives of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine have been designed as potent agonists for the 5-HT₂ receptor family. beilstein-journals.org By replacing the flexible ethylamine side chain of known hallucinogenic amphetamines like 2,5-dimethoxy-4-iodoamphetamine (DOI) with a more rigid cyclopropylamine unit, researchers have created compounds with high affinity for these receptors. beilstein-journals.org Specifically, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and its bromo- and methyl-analogs have been synthesized and characterized for this purpose. beilstein-journals.orgnih.gov

These molecules serve as valuable research tools for several reasons:

High Affinity and Potency: The cyclopropane (B1198618) analogs exhibit high potency, sometimes comparable to or exceeding that of the original amphetamine-based compounds. beilstein-journals.org

Stereoselectivity: The biological activity is often stereoselective, with one enantiomer being significantly more potent. For example, the (-)-(1R,2S)-enantiomer is typically the more active stereoisomer. beilstein-journals.orgresearchgate.net This stereoselectivity provides a deeper understanding of the ligand-receptor binding pocket.

Receptor Profiling: While designed for 5-HT₂ receptors, these probes can also be used to profile other receptor subtypes, revealing that the cyclopropane congeners can have increased affinity at several other serotonin receptor sites as well. beilstein-journals.orgresearchgate.net

The development of these chemical probes, born from the synthetic utility of the 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine scaffold, aids neuroscientists in elucidating the complex signaling pathways of the brain. beilstein-journals.org

Exploration of Material Science Applications

Based on the available scientific literature, there is no documented exploration of "Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-" or its direct derivatives in material science applications such as supramolecular assemblies, polymer chemistry, or non-linear optics. Current research has been predominantly focused on its pharmacological applications.

Development of Novel Catalytic Systems or Ligands incorporating the Cyclopropanemethanamine Scaffold

A review of the current scientific literature does not indicate that "Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-" has been utilized in the development of novel catalytic systems or as a ligand in coordination chemistry. The research focus has remained on its biological activity.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Current synthetic strategies for producing 2-arylcyclopropylamines often involve multi-step sequences that may lack high efficiency and atom economy. A common approach for a related compound, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine, begins with the corresponding cinnamic ester, which then undergoes cyclopropanation followed by conversion of a carboxylic acid intermediate to the amine via a Curtius-type rearrangement. While effective, this pathway involves several discrete steps and the use of stoichiometric reagents, which can generate significant waste.

Future research is expected to focus on the development of catalytic and more direct methods for the synthesis of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-. Key areas of exploration will likely include:

Catalytic Asymmetric Cyclopropanation: The direct cyclopropanation of 1,4-dimethoxy-2-vinylbenzene, a readily available starting material, using a carbene source for the CH-NH2 group would be a highly atom-economical approach. Research into transition-metal catalysts, particularly those based on rhodium, copper, and iron, could lead to highly diastereoselective and enantioselective methods. lookchem.com The development of novel chiral ligands will be crucial for achieving high levels of stereocontrol. lookchem.com

C-H Activation/Functionalization: A step-economical strategy could involve the direct C-H amination of a pre-formed 2-(2,5-dimethoxyphenyl)cyclopropane. This would bypass the need for a functional group handle on the cyclopropane (B1198618) ring and directly install the desired aminomethyl group.

Flow Chemistry: Continuous-flow microreaction systems offer significant advantages in terms of safety, efficiency, and scalability for reactions involving hazardous intermediates or precise control of reaction parameters. Applying flow chemistry to the synthesis of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- could lead to higher yields and purity while minimizing reaction times and waste.

These advanced synthetic methodologies would not only make this specific compound more accessible for further research but also contribute to the broader field of sustainable organic synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained three-membered ring of cyclopropylamines, combined with the electronic influence of the 2,5-dimethoxyphenyl group, suggests a rich and potentially unique reactivity profile for Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-. The electron-donating nature of the methoxy (B1213986) groups is expected to influence the stability of intermediates and the regioselectivity of ring-opening reactions. nih.gov

Future research in this area could uncover novel transformations, including:

Ring-Opening Reactions: While 2-phenylcyclopropylamines are known to undergo ring-opening reactions, the presence of two electron-donating methoxy groups on the phenyl ring could lead to unprecedented regioselectivity and reactivity. chemrxiv.org Mechanistic studies, including kinetic and computational analyses, will be essential to understand the influence of these substituents on the stability of cationic or radical intermediates formed during ring cleavage.

[3+2] Cycloadditions: N-aryl cyclopropylamines have been shown to participate in formal [3+2] cycloaddition reactions. chemrxiv.org Investigating the potential of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- in such transformations could provide access to novel and complex nitrogen-containing heterocyclic scaffolds. The electronic nature of the aryl group can influence the single-electron transfer (SET) process that often initiates these reactions. chemrxiv.org

Directed C-H Functionalization: The amine functionality in Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- could serve as a directing group for the functionalization of the cyclopropane ring or the aromatic system. This would allow for the late-stage introduction of additional functional groups, leading to a diverse library of derivatives with tailored properties.

A deeper understanding of the reactivity of this molecule will expand its utility as a versatile building block in organic synthesis.

Advancements in Predictive Computational Modeling for Cyclopropanemethanamine Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties and reactivity of molecules. For Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-, computational modeling can provide valuable insights that complement experimental studies.

Emerging research avenues in this domain include:

Conformational Analysis: The relative orientation of the 2,5-dimethoxyphenyl group and the cyclopropanemethanamine moiety will significantly impact the molecule's reactivity and its interactions with other species. DFT calculations can be used to determine the most stable conformations and the energy barriers for rotation around the C-C bond connecting the two rings.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions, such as ring-opening and cycloaddition pathways. By calculating the energies of transition states and intermediates, researchers can predict the most favorable reaction pathways and identify key factors that control selectivity. DFT studies on related systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, have demonstrated the power of this approach.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the characterization of new compounds and in the interpretation of experimental spectra.

Electronic Structure Analysis: Understanding the electronic properties, such as the distribution of electron density and the energies of molecular orbitals, is crucial for predicting reactivity. The electron-donating methoxy groups are expected to have a significant impact on the electronic structure of the molecule, which can be quantified through computational analysis. mdpi.com

The integration of computational modeling into the study of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- will accelerate the discovery of its novel properties and applications.

Integration into Emerging Fields of Chemical Science for Non-Biological Applications (e.g., chemosensors, advanced materials)

The unique combination of a rigid cyclopropane scaffold, a functional amine group, and an electron-rich aromatic system makes Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- a promising candidate for applications in materials science and sensor technology.

Future research is anticipated to explore its potential in:

Chemosensors: The amine group can act as a binding site for analytes, while the 2,5-dimethoxyphenyl moiety can serve as a fluorophore. researchgate.net Changes in the fluorescence properties of the molecule upon binding to a target analyte could form the basis of a highly sensitive and selective chemosensor. The development of fluorescent chemosensors is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.com

Advanced Materials: Cyclopropylamine (B47189) derivatives have been used in the synthesis of specialty polymers and advanced coatings. chemrxiv.org The rigidity of the cyclopropane ring can impart unique mechanical and thermal properties to materials. The incorporation of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- into polymer backbones or as a cross-linking agent could lead to the development of new materials with tailored properties for high-performance applications.

Organic Electronics: The electron-rich 2,5-dimethoxyphenyl group suggests that this molecule may have interesting electronic properties. Its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in other organic electronic devices warrants investigation. Dimethoxybenzene derivatives have been studied for their potential in such applications.

Q & A

Basic: What established methods are used to synthesize 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine?

Answer:
The synthesis typically involves cyclopropanation of a pre-functionalized phenethylamine precursor. A key method employs diazomethane for cyclopropane ring formation under controlled conditions. For example, trans-2-arylcyclopropylamines can be synthesized via [2+1] cycloaddition between styrene derivatives and diazomethane, followed by amine functionalization . Critical parameters include:

  • Temperature control (0–5°C) to manage diazomethane’s explosivity.
  • Catalyst selection (e.g., rhodium(II) acetate) to improve regioselectivity.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate enantiomers.

Advanced: How can stereochemical control be achieved during cyclopropanation to obtain trans-isomers?

Answer:
Trans-isomer predominance is influenced by steric and electronic effects during cyclopropanation. Evidence suggests:

  • Substituent positioning : Bulky groups (e.g., 4-iodo or 4-bromo in analogs) favor trans-configuration due to reduced steric clash during ring closure .
  • Chiral auxiliaries : Use of enantiopure catalysts (e.g., Dirhodium(II) tetrakis((R)-3-(benzyloxy)propanoyl)oxide)) can induce asymmetric induction.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) confirms enantiomeric excess (>95% trans) .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies methoxy groups (δ 3.7–3.9 ppm) and cyclopropane protons (δ 1.2–1.5 ppm). Coupling constants (J = 4–6 Hz) confirm trans-configuration .
    • ¹³C NMR : Cyclopropane carbons appear at δ 15–20 ppm.
  • Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₁₂H₁₇NO₂ requires m/z 219.1234) .
  • X-ray crystallography : Resolves absolute configuration, particularly for enantiomeric pairs .

Advanced: How can researchers resolve contradictory data on 5-HT2A receptor binding affinities?

Answer: Discrepancies may arise from:

  • Assay variability : Radioligand binding (e.g., [³H]Ketanserin) vs. functional assays (e.g., calcium flux).
  • Enantiomer purity : Trans-isomers show higher affinity (Ki < 10 nM) than cis-forms .
    Methodological recommendations :
  • Validate enantiopurity via chiral chromatography before assays.
  • Use standardized buffers (e.g., Tris-HCl, pH 7.4) to minimize pH-dependent receptor conformation changes.
  • Compare results with structural analogs (e.g., 2C-H derivatives) to establish SAR trends .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., diazomethane).
  • Waste disposal : Segregate halogenated waste (if analogs contain bromo/iodo substituents) for professional treatment .

Advanced: How can metabolic stability studies be designed to assess MAO interactions?

Answer:

  • In vitro models : Human liver microsomes (HLM) or hepatocytes incubated with test compound (1–100 µM).
  • MAO inhibition assays : Use isoform-specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and measure metabolites via LC-MS/MS .
  • Kinetic analysis : Determine IC₅₀ values and compare to known inhibitors (e.g., clorgyline for MAO-A).

Basic: What pharmacological assays are used to evaluate 5-HT2A agonist activity?

Answer:

  • Radioligand displacement : Competes with [³H]LSD in transfected HEK293 cells expressing 5-HT2A receptors.
  • Functional assays :
    • Calcium imaging : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) upon receptor activation.
    • β-arrestin recruitment : Use BRET or luciferase-based systems (e.g., PathHunter®) .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., 4-Br, 4-I) enhance receptor affinity but reduce metabolic stability.
    • Methoxy groups at 2,5-positions optimize 5-HT2A selectivity over 5-HT2C .
  • Cyclopropane rigidity : The constrained structure enhances binding pocket complementarity vs. flexible phenethylamines .

Basic: What are the storage requirements for this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccant : Include silica gel to avoid hydrolysis of the amine group.
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) for biological assays .

Advanced: How can decomposition products be analyzed under varying pH conditions?

Answer:

  • Forced degradation studies : Incubate compound in buffers (pH 1–13) at 40°C for 24–72 hours.
  • Analytical tools :
    • UPLC-PDA/MS : Monitor degradation pathways (e.g., cyclopropane ring opening or demethylation).
    • NMR stability tests : Track proton environment changes in D₂O or CD₃OD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.